

# DOTAP Mesylate: Chemical Structure, Properties, and Formulation Protocols

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## Compound of Interest

Compound Name: *Dotap mesylate, 98*

Cat. No.: *B12331317*

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## Executive Summary

DOTAP Mesylate (1,2-dioleoyl-3-trimethylammonium propane, mesylate salt) is a premier cationic lipid used in the formulation of liposomes and lipid nanoparticles (LNPs) for the delivery of nucleic acids (DNA, mRNA, siRNA). Unlike its chloride counterpart, the mesylate salt is often selected in pharmaceutical applications for its specific solubility profile, crystalline stability, and compatibility with certain buffer systems.

This guide provides a rigorous analysis of DOTAP mesylate's chemical architecture, physicochemical behaviors, and practical experimental workflows. It synthesizes data on lipoplex formation, endosomal escape mechanisms, and validated protocols for thin-film hydration, ensuring high-efficiency transfection and reproducible formulation.

## Chemical Identity & Structural Analysis

DOTAP Mesylate is an amphiphilic molecule designed to mimic natural phospholipids but with a permanent positive charge to bind anionic nucleic acids. Its structure is divided into three functional domains: the cationic headgroup, the biodegradable linker, and the hydrophobic tail.

## Chemical Data

Property	Specification
Chemical Name	N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium mesylate
CAS Number	252769-92-9
Molecular Formula	
Molecular Weight	758.19 g/mol
Counterion	Mesylate (Methanesulfonate, )
Headgroup	Quaternary Trimethylammonium (Permanently cationic)
Linker	Ester linkages (Biodegradable)
Tail	Dioleoyl (C18:1, cis-9) chains

## Structural Logic

- **Cationic Headgroup:** The quaternary ammonium group maintains a positive charge across all physiological pH ranges, ensuring robust electrostatic condensation of negatively charged DNA/RNA backbones.
- **Mesylate Counterion:** Compared to chloride salts, mesylate salts often exhibit altered hydration shells and crystalline packing. In pharmaceutical contexts, mesylates are frequently chosen to modulate solubility or hygroscopicity.
- **Ester Linkers:** The ester bonds connecting the glycerol backbone to the fatty acid tails render the molecule biodegradable via plasma esterases, reducing long-term toxicity compared to ether-linked lipids (e.g., DOTMA).
- **Oleoyl Tails:** The cis-double bonds in the C18 chains introduce "kinks" that prevent tight packing, maintaining the lipid in a liquid-crystalline phase ( ) at physiological temperatures. This fluidity is critical for the fusion events required for endosomal escape.

## Physicochemical Properties

Understanding the phase behavior of DOTAP mesylate is critical for stable liposome formation.

### Phase Transition & Solubility

Parameter	Value / Characteristic	Implication
Phase Transition ( )	< 5°C (Liquid phase at RT)	Liposomes can be prepared at room temperature without heating, preserving heat-sensitive payloads.
Solubility (Water)	Low (Forms dispersions)	Spontaneously forms bilayers/liposomes upon hydration; does not exist as free monomers.
Solubility (Organic)	Soluble in Ethanol, Chloroform, DMSO	Essential for "Thin Film" or "Ethanol Injection" preparation methods.
Critical Aggregation Conc.	< 10 nM (Negligible)	Unlike detergents (mM CMC), DOTAP remains in bilayer form at virtually all relevant concentrations.
pKa	N/A (Quaternary Amine)	Charge is pH-independent; zeta potential remains positive in acidic endosomes and neutral cytosol.

### Stability & Hydrolysis

The ester linkages in DOTAP are susceptible to hydrolysis, a process accelerated by:

- High pH (> 8.0): Base-catalyzed hydrolysis.
- High Temperature: Storage > 25°C.

- **Aqueous Storage:** Long-term storage in liquid form leads to degradation into fatty acids and lyso-lipids.

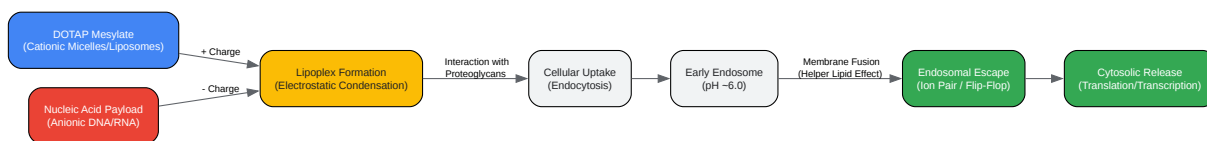
Recommendation: Store DOTAP mesylate powder at  $-20^{\circ}\text{C}$  under argon/nitrogen. Hydrated liposomes should be stored at  $4^{\circ}\text{C}$  and used within 2–4 weeks.

## Mechanism of Action: Transfection[1]

DOTAP mediates gene delivery through a process driven by electrostatics and membrane fusion. The efficiency of this process is often enhanced by "helper lipids" like DOPE (Dioleoylphosphatidylethanolamine), which promotes the hexagonal (

) phase transition necessary for endosomal escape.

## Diagram: Lipoplex Formation & Intracellular Trafficking



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Figure 1: The transfection pathway.[1][2] DOTAP condenses nucleic acids into lipoplexes, which enter cells via endocytosis. Escape from the endosome is the rate-limiting step, often facilitated by membrane fusion.

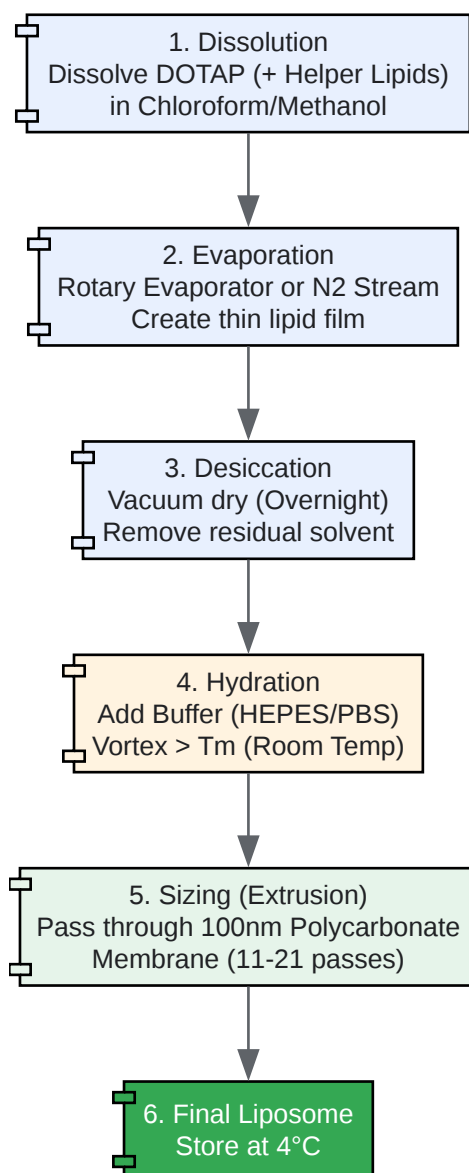
## The "Flip-Flop" Mechanism

Upon endocytosis, the cationic lipids in the lipoplex interact with anionic lipids (like phosphatidylserine) in the endosomal membrane. This interaction neutralizes the charge, destabilizing the bilayer and promoting a "flip-flop" of lipids that releases the DNA/RNA payload into the cytoplasm.

## Experimental Protocol: Liposome Preparation

The Thin-Film Hydration method is the gold standard for preparing DOTAP liposomes in a research setting. This protocol ensures the formation of homogeneous Large Unilamellar Vesicles (LUVs).

## Workflow Diagram



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Figure 2: Step-by-step workflow for generating uniform DOTAP liposomes via thin-film hydration.

## Detailed Methodology

## Materials:

- DOTAP Mesylate powder.
- Organic Solvent: Chloroform (or Chloroform:Methanol 2:1 v/v).
- Hydration Buffer: 20mM HEPES or PBS (pH 7.4). Avoid high salt initially if possible to prevent aggregation.
- Extruder & Polycarbonate Membranes (100 nm).

## Procedure:

- Solubilization: Dissolve DOTAP mesylate in chloroform to a concentration of 10 mg/mL. If using a helper lipid (e.g., Cholesterol or DOPE), mix at the desired molar ratio (commonly 1:1).
- Film Formation: Transfer the solution to a round-bottom flask. Evaporate the solvent using a rotary evaporator (or nitrogen stream for small volumes) to form a thin, uniform film on the glass walls.
  - Critical Control Point: Ensure the film is even; thick clumps will hydrate poorly.
- Drying: Place the flask under high vacuum for at least 4 hours (preferably overnight) to remove trace solvent, which is toxic to cells.
- Hydration: Add the aqueous buffer to the flask. The volume should target a final lipid concentration of 1–5 mg/mL. Vortex vigorously for 1–2 minutes. Since DOTAP's  $T_m$  is  $< 5^\circ\text{C}$ , heating is not required, but warming to  $25^\circ\text{C}$  ensures full hydration.
  - Result: A milky suspension of Multilamellar Vesicles (MLVs).
- Extrusion: Pass the MLV suspension through a polycarbonate membrane (100 nm pore size) 11–21 times using a mini-extruder.
  - Result: A clear/translucent suspension of Large Unilamellar Vesicles (LUVs) with a PDI (Polydispersity Index)  $< 0.2$ .

## Applications & Clinical Relevance

### Gene Therapy & Oncology

DOTAP is widely used to deliver plasmid DNA and siRNA. The mesylate salt is particularly relevant in formulations where chloride ions might interfere with other excipients or where specific ionic strength adjustments are needed.

- Example: Delivery of tumor suppressor genes (e.g., p53) in non-small cell lung cancer models.

### mRNA Vaccines

While ionizable lipids are dominant in current COVID-19 vaccines, DOTAP remains a potent adjuvant and delivery vehicle for therapeutic cancer vaccines due to its ability to stimulate a Th1 immune response (dendritic cell activation).

### Safety Profile

- Cytotoxicity: Cationic lipids can be toxic at high concentrations due to membrane disruption. The "N/P ratio" (Nitrogen in lipid to Phosphate in DNA) must be optimized (typically 3:1 to 5:1) to balance encapsulation efficiency with toxicity.
- Biodegradability: The ester bonds in DOTAP allow for metabolic breakdown, preventing accumulation in the liver/spleen, a significant advantage over ether-linked lipids.

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